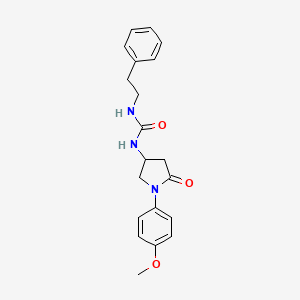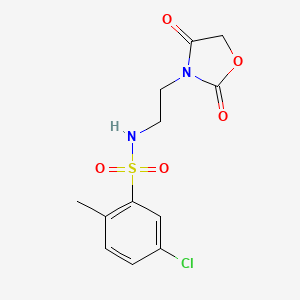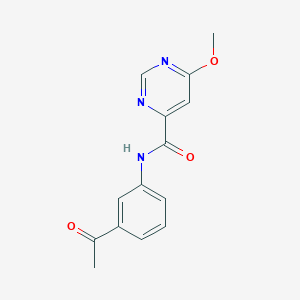
1-(2,5-difluorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-difluorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)methanesulfonamide is a useful research compound. Its molecular formula is C15H14F2N6O3S and its molecular weight is 396.37. The purity is usually 95%.
BenchChem offers high-quality 1-(2,5-difluorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-difluorophenyl)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthetic Methodologies and Derivatives
The synthesis of methanesulfonates and related compounds involves practical processes amenable for large-scale production, highlighting the importance of selecting convenient precursors and optimizing reactions for the development of antifungal agents and other pharmaceuticals. For instance, the synthesis of α-styryl carbinol derivatives, developed for treating systemic fungal infections, demonstrates innovative approaches to compound formation, including the use of 1,2,4-triazole as a base transfer agent and nucleophile (PestiJaan et al., 1998). Additionally, the development of chronic renal disease agents via convenient syntheses that avoid chromatographic methods underlines the significance of efficient and scalable chemical processes (Ikemoto et al., 2000).
Chemical Properties and Reactions
The study of compounds such as trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide reveals insights into molecular conformations and self-association in solutions, providing valuable information on hydrogen bonding and proton affinities. This knowledge is crucial for understanding the chemical behavior of similar compounds in various solvents and their potential for forming dimers or chain associates (Sterkhova et al., 2014). Furthermore, the exploration of base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl Precatalysts opens new avenues for catalysis research, emphasizing the role of electronic parameters in achieving high activity without the need for basic additives or halide abstractors (Ruff et al., 2016).
Potential Applications
Antifungal and Anti-Asthmatic Activities
The antifungal properties of derivatives with difluoro(heteroaryl)methyl moieties, alongside the development of compounds with significant anti-asthmatic activity, suggest the therapeutic potential of these chemicals. The ability of certain derivatives to inhibit platelet activating factor-induced bronchoconstriction points to their possible use in treating respiratory diseases (Kuwahara et al., 1997).
Chemoselectivity and Ligand Applications
Research on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides demonstrates the development of chemoselective N-acylation reagents, which are critical for specific synthetic applications in organic chemistry. The findings indicate the importance of structure-reactivity relationships for achieving desired chemoselectivity (Kondo et al., 2000). Additionally, the exploration of prospective ligands for metal coordination in the context of sulfonamide derivatives highlights the potential for these compounds in catalysis and material science applications (Jacobs et al., 2013).
Eigenschaften
IUPAC Name |
1-(2,5-difluorophenyl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N6O3S/c16-12-1-2-13(17)11(7-12)8-27(25,26)20-5-6-22-15(24)4-3-14(21-22)23-10-18-9-19-23/h1-4,7,9-10,20H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMJIRZIXXCGKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CS(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 7-(difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2435617.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2435618.png)

![Methyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2435622.png)


![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2435627.png)

![[1-(4-Fluorophenyl)cyclopropyl]-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2435632.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2435634.png)
![N-[2-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-hydroxyethyl]but-2-ynamide](/img/structure/B2435635.png)
![5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-amine](/img/structure/B2435636.png)
![6-[4-(3-Chloropyridin-2-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2435637.png)
